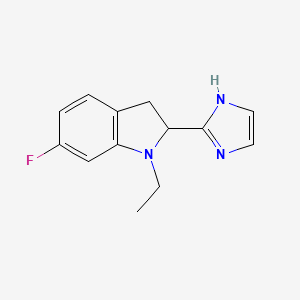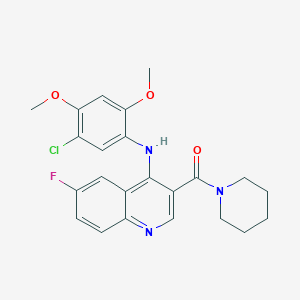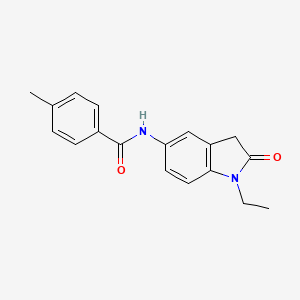![molecular formula C28H26FN7O B2576050 N-(2-(4-(4-(4-フルオロフェニル)ピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2-ナフトアミド CAS No. 1021025-72-8](/img/structure/B2576050.png)
N-(2-(4-(4-(4-フルオロフェニル)ピペラジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2-ナフトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study has demonstrated the synthesis of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues . Another study reported the synthesis of thiouracil containing amide derivatives .科学的研究の応用
ヒト平衡型ヌクレオシドトランスポーターの阻害剤
この化合物は、ヒト平衡型ヌクレオシドトランスポーター(ENT)の阻害剤として研究されています。 ENTは、ヌクレオチド合成、アデノシン機能の調節、化学療法に重要な役割を果たしています 。 この化合物は、ENT1よりもENT2に対してより選択的であることが示されています .
構造活性相関研究
この化合物は、構造活性相関研究で使用されてきました。 これらの研究は、分子の化学構造と生物活性との関係を理解することを目的としています .
抗真菌活性
この化合物のいくつかの類似体は、抗真菌活性について試験されています。 しかし、結果は、これらの化合物は特定の臨床分離株に対して抗真菌活性を示さないことを明らかにしています .
ウレアーゼ酵素の阻害剤
この化合物は、ウレアーゼ菌感染症の予防に潜在的な用途があります。高度に病原性のある細菌は、ウレアーゼと呼ばれる酵素の助けを借りてコロニーを形成し、維持されます。 ウレアーゼ酵素を阻害することは、これらの感染症を防ぐための有望な方法となりえます .
創薬
この化合物は、創薬、特にENTの新しい阻害剤の開発に使用できます .
薬理学的研究
作用機序
Target of Action
The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The inhibition of ENTs by N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide’s action include the reduction of uridine uptake in ENT1 and ENT2 .
生化学分析
Biochemical Properties
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to certain receptors, including sigma receptors and serotonin receptors . The interaction with sigma receptors suggests potential applications in modulating neurotransmitter release and influencing cellular signaling pathways. Additionally, the compound’s affinity for serotonin receptors indicates its potential role in regulating mood and behavior.
Cellular Effects
The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with sigma receptors can lead to alterations in calcium signaling, which is crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, the compound’s impact on serotonin receptors can affect gene expression related to mood regulation and stress response.
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s binding to sigma receptors is believed to modulate the activity of ion channels and G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. Additionally, its interaction with serotonin receptors can result in the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft and enhancing neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its biochemical activity and continue to modulate cellular functions such as calcium signaling and neurotransmitter release.
Dosage Effects in Animal Models
The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects on mood regulation and stress response by enhancing serotonin neurotransmission. At higher doses, the compound may exhibit toxic or adverse effects, including alterations in cardiovascular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites that may retain or alter the compound’s biochemical activity. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins within the cytoplasm and extracellular matrix play a role in its localization and accumulation in specific tissues. The compound’s distribution profile is crucial for understanding its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects. The presence of specific targeting signals within its structure facilitates its transport to these subcellular locations, enabling it to modulate cellular functions at multiple levels.
特性
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN7O/c29-23-7-9-24(10-8-23)34-13-15-35(16-14-34)26-25-18-33-36(27(25)32-19-31-26)12-11-30-28(37)22-6-5-20-3-1-2-4-21(20)17-22/h1-10,17-19H,11-16H2,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWSGAMTJHMTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)
![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)

![N-allyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)
![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)
![5-(3-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2575990.png)
